molecular formula C16H13Cl2NO B11174853 (2,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(2,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11174853
M. Wt: 306.2 g/mol
InChI Key: QJVPISJEJCZFEW-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a dichlorobenzoyl group attached to the tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical structure.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoyl chloride: A precursor in the synthesis of 2-(2,4-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline.

    1,2,3,4-Tetrahydroisoquinoline: The core structure of the compound.

    2,4-Dichlorobenzyl alcohol: Another compound with a dichlorobenzoyl group.

Uniqueness

2-(2,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of the dichlorobenzoyl group and the tetrahydroisoquinoline structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H13Cl2NO

Molecular Weight

306.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C16H13Cl2NO/c17-13-5-6-14(15(18)9-13)16(20)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2

InChI Key

QJVPISJEJCZFEW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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